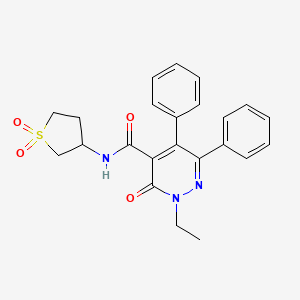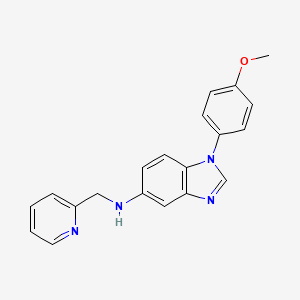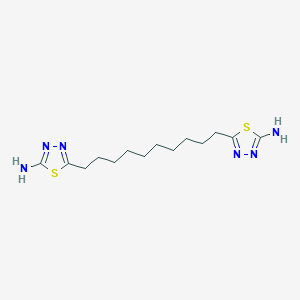
2-nitro-N-(3-phenylpropyl)benzamide
Übersicht
Beschreibung
2-nitro-N-(3-phenylpropyl)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent inhibitor of chloride channels and has been studied extensively for its effects on cellular physiology and pathophysiology.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
2-nitro-N-(3-phenylpropyl)benzamide and related compounds have been a subject of interest in crystallography. The crystal structure of similar compounds like 2-Nitro-N-(4-nitrophenyl)benzamide has been analyzed, providing insights into their molecular geometry and intermolecular interactions (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
Benzamide derivatives, including those with nitro substituents, have been studied for their effectiveness as corrosion inhibitors. These compounds show potential in protecting metals like steel from acidic corrosion, making them valuable in industrial applications (Mishra et al., 2018).
Antimicrobial and Antiproliferative Activities
Several studies have focused on the antimicrobial and antiproliferative properties of benzamide derivatives. For instance, certain nitrophenyl benzamide compounds have demonstrated notable activity against bacterial and fungal strains, as well as showing promise as antiproliferative agents against various cancer cell lines (Kumar et al., 2012).
Computational Studies
Computational studies have been conducted on nitro-N-phenyl benzamide derivatives to understand their molecular properties. These studies include vibrational frequency analysis and hyperpolarizability calculations, which are crucial for their potential applications in nonlinear optics and other fields (Yohannan et al., 2009).
Synthesis and Characterization
The synthesis and characterization of various nitro-N-phenyl benzamide derivatives have been exploredextensively. This research contributes to understanding their chemical properties and potential for further applications. For example, the synthesis and characterization of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide provided insights into its crystal structure and molecular orientation (Saeed, Hussain, Abbas, & Bolte, 2010).
Detection Applications
N-nitrophenyl benzamide derivatives have been developed as chemosensors for detecting cyanide in aqueous environments. Their selectivity towards cyanide ions makes them practical for monitoring cyanide concentrations in various samples (Sun, Wang, & Guo, 2009).
Antidiabetic Potential
Research has also been conducted on benzamide derivatives for their potential antidiabetic properties. Studies involving in vitro evaluation and computational simulations have shown that certain nitrobenzamide compounds can inhibit enzymes relevant to diabetes management (Thakal, Singh, & Singh, 2020).
Eigenschaften
IUPAC Name |
2-nitro-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(14-10-4-5-11-15(14)18(20)21)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVWMKMZDBQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4716614.png)

![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4716631.png)
![N-(tert-butyl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4716632.png)
![5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4716646.png)

![7-(2-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4716660.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716661.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4716667.png)
![1-ethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716677.png)



